(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
This compound belongs to a class of arylpiperazine derivatives, characterized by a methanone core linking a 2-chloro-4-fluorophenyl group to a piperazine ring. The piperazine moiety is further substituted with a pyrimidine-pyridine scaffold, featuring a 4-methylpyridin-2-ylamino group at the pyrimidine C6 position. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly in kinase inhibition or antiviral therapies . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in related compounds .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-4-5-24-18(10-14)27-19-12-20(26-13-25-19)28-6-8-29(9-7-28)21(30)16-3-2-15(23)11-17(16)22/h2-5,10-13H,6-9H2,1H3,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXINLIJAGKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
While direct bioactivity data for the target compound is unavailable, structurally related molecules exhibit antiviral and kinase-inhibitory properties:
- Piroxicam Analogs (EC50 = 20–25 µM) : Demonstrated anti-HIV activity via integrase inhibition, with selectivity indices (SI) >26 . The target compound’s pyrimidine core may mimic raltegravir-like binding modes but with enhanced solubility due to the 4-fluorophenyl group.
- EP 2402347 Derivatives: Sulfonyl-piperazine compounds showed improved metabolic stability over non-sulfonylated analogues, suggesting the target compound’s 4-methylpyridine group could similarly enhance pharmacokinetics .
Table 2: Pharmacological Profiles
Physicochemical Properties
Key differences in solubility, stability, and spectral features:
- Melting Points : The target compound’s melting point is expected to exceed 100°C due to its rigid piperazine-pyrimidine core, contrasting with the lower melting range (90–92°C) of the piperidine analogue .
- Spectral Data: IR: The methanone C=O stretch (~1650 cm⁻¹) aligns with analogues like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (C=O at 1651 cm⁻¹) . NMR: The 2-chloro-4-fluorophenyl group would show distinct aromatic splitting patterns compared to simple chlorophenyl derivatives .
Table 3: Physical Properties
| Compound | Melting Point (°C) | IR C=O (cm⁻¹) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | >100 (Predicted) | ~1650 | 7.6–8.2 (Ar-H) |
| Compound 11 (Piperidine analogue) | 90–92 | 1651.8 | 7.80 (d, Ar-H) |
| (4-Chlorophenyl)(tetrahydrofuran) | Not reported | 1651 | 7.67 (dd, Ar-H) |
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